RuCl[(R,R)-FsDPEN](p-cymene)

Catalog No.
S909938
CAS No.
1026995-71-0
M.F
C30H28ClF5N2O2RuS
M. Wt
712.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RuCl[(R,R)-FsDPEN](p-cymene)

CAS Number

1026995-71-0

Product Name

RuCl[(R,R)-FsDPEN](p-cymene)

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

Molecular Formula

C30H28ClF5N2O2RuS

Molecular Weight

712.1 g/mol

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1

InChI Key

UWFMZLATRGEOIW-ZJPTYAPPSA-M

SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]

Description

The exact mass of the compound Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ruthenium Chloride with [(R,R)-FsDPEN] and p-cymene, denoted as RuCl(R,R)-FsDPEN, is an organoruthenium complex that serves primarily as a chiral catalyst in various asymmetric reactions. The compound features a ruthenium center coordinated with a chloride ion, a p-cymene ligand, and a chiral diphosphine ligand, [(R,R)-FsDPEN]. It has the molecular formula C30H28ClF5N2O2RuS and a molecular weight of 712.14 g/mol .

  • Catalysis: Ruthenium(II) complexes are studied for their ability to catalyze various chemical reactions, including hydrogenation, oxidation, and metathesis. These reactions are fundamental in organic synthesis and material science ScienceDirect.
  • Molecular Recognition: Ruthenium(II) complexes can be designed to bind to specific molecules with high affinity. This property makes them useful in sensors and biosensors for detecting biomolecules such as DNA or proteins Royal Society of Chemistry.
  • Photochemistry: Some ruthenium(II) complexes exhibit light-induced properties, making them interesting for applications in solar energy conversion and light-emitting devices National Center for Biotechnology Information: .

RuCl(R,R)-FsDPEN is particularly effective in promoting asymmetric hydrogenation reactions. The presence of the chiral ligand allows for the selective formation of one enantiomer over another in the reduction of prochiral substrates. Its high atom economy makes it advantageous for synthesizing complex molecules from simpler precursors .

The synthesis of RuCl(R,R)-FsDPEN typically involves the reaction of ruthenium precursors with [(R,R)-FsDPEN] in the presence of p-cymene under controlled conditions. Various methods may be employed, including:

  • Direct Coordination: Reacting RuCl3 or other ruthenium sources with the ligand in a suitable solvent.
  • Solvent-Free Methods: Utilizing solid-state synthesis techniques to minimize solvent use and enhance efficiency .

RuCl(R,R)-FsDPEN finds applications primarily in:

  • Asymmetric Synthesis: Used as a catalyst for enantioselective hydrogenation processes.
  • Organic Chemistry: A key component in synthesizing pharmaceuticals and fine chemicals where chirality is crucial.
  • Catalysis Research: Investigated for its potential in developing new catalytic systems .

Studies on the interactions of RuCl(R,R)-FsDPEN with various substrates have shown its effectiveness in catalyzing hydrogenation reactions. The unique combination of the p-cymene ligand and the chiral diphosphine enhances its catalytic activity and selectivity. Further research is necessary to fully elucidate its interaction mechanisms at the molecular level .

Several compounds share structural or functional similarities with RuCl(R,R)-FsDPEN. Here are a few notable examples:

Compound NameStructure TypeUnique Features
RuCl(S,S)-Ts-DPENOrganorutheniumDifferent chirality leading to varied selectivity
Ru(bipyridine)(p-cymene)OrganorutheniumUtilizes bipyridine ligands for different catalytic properties
RhCl(R,R)-Ts-DPENOrganorhodiumSimilar structure but different metal center affecting reactivity

RuCl(R,R)-FsDPEN stands out due to its specific chiral environment provided by [(R,R)-FsDPEN], which is crucial for achieving high enantioselectivity in reactions, making it particularly valuable in asymmetric synthesis compared to its analogs .

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-16

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